Technical Guide: 4-(2-(Trifluoromethoxy)phenoxy)piperidine (CAS 902836-49-1)
Technical Guide: 4-(2-(Trifluoromethoxy)phenoxy)piperidine (CAS 902836-49-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists for 4-(2-(Trifluoromethoxy)phenoxy)piperidine. This guide provides available information and data for the closely related positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, for comparative purposes.
Core Compound Properties
4-(2-(Trifluoromethoxy)phenoxy)piperidine is a piperidine derivative with a trifluoromethoxy-substituted phenoxy group at the 4-position. The trifluoromethoxy group, a bioisostere of a methoxy group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making this scaffold of interest in medicinal chemistry.[1]
Basic physicochemical properties for 4-(2-(Trifluoromethoxy)phenoxy)piperidine and its hydrochloride salt are summarized below.
| Property | Value | Source |
| CAS Number | 902836-49-1 | [2][3][4][5] |
| Molecular Formula | C12H14F3NO2 | [3][4] |
| Molecular Weight | 261.24 g/mol | [3] |
| Appearance | Not specified | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Hydrochloride Salt (CAS 950649-05-5):
| Property | Value | Source |
| Molecular Formula | C12H15ClF3NO2 | |
| Molecular Weight | 297.70 g/mol |
Comparative Physicochemical Data of Positional Isomer
Due to the scarcity of experimental data for the ortho-substituted isomer, the properties of the para-substituted isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine (CAS 287952-67-4) , are presented for comparison.
| Property | Value | Source |
| CAS Number | 287952-67-4 | [6] |
| Molecular Formula | C12H14F3NO2 | [6] |
| Molecular Weight | 261.24 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 71-73 °C | [6] |
| Boiling Point (Predicted) | 292.2 ± 40.0 °C | [6] |
| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 9.65 ± 0.10 | [6] |
| Storage Temperature | 2-8°C (protect from light) | [6] |
Synthesis and Experimental Protocols
No specific experimental synthesis protocol for 4-(2-(Trifluoromethoxy)phenoxy)piperidine was found in the public domain. However, a detailed synthesis for the positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine , has been described. This procedure can serve as a potential starting point for the synthesis of the ortho isomer, with appropriate modifications of starting materials.
Synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine (for reference)
A general two-step synthesis involves the mesylation of a protected 4-hydroxypiperidine followed by nucleophilic substitution with 4-(trifluoromethoxy)phenol and subsequent deprotection. A large-scale synthesis has been reported as follows:
Step 1: Mesylation of Ethyl 4-hydroxypiperidine-1-carboxylate
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Dissolve ethyl 4-hydroxypiperidine-1-carboxylate and triethylamine in toluene.
-
Cool the solution to below 10 °C.
-
Slowly add methanesulfonyl chloride dropwise while maintaining the temperature below 25 °C.
-
Stir for 1 hour at a temperature below 25 °C.
Step 2: Nucleophilic Substitution and Deprotection
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To the reaction mixture from Step 1, add 4-trifluoromethoxyphenol, toluene, aqueous sodium hydroxide, and tetra-n-butyl ammonium chloride.
-
Heat the mixture to reflux for 2 hours (internal temperature ~88°C).
-
After cooling, separate and discard the aqueous layer.
-
Wash the organic layer with water.
-
Add potassium hydroxide and ethanol to the organic layer and heat to reflux for 4 hours (internal temperature ~98°C).
-
After cooling, concentrate the mixture under reduced pressure.
-
The residue is then worked up through a series of washes and extractions, followed by crystallization to yield 4-(4-trifluoromethoxyphenoxy)piperidine.[6]
A patent also describes a multi-step synthesis for 4-[4-(trifluoromethoxy)phenoxyl]piperidine starting from 4-[4-(trifluoromethoxy)phenoxyl]pyridine. [7]
Proposed Synthesis Workflow for 4-(2-(Trifluoromethoxy)phenoxy)piperidine
The following diagram illustrates a potential synthetic workflow for the target compound, adapted from the known synthesis of its isomer.
Caption: Proposed synthesis of the target compound.
Biological Activity and Potential Applications
There is no specific biological data available for 4-(2-(Trifluoromethoxy)phenoxy)piperidine. However, the broader class of phenoxypiperidine derivatives has been investigated for a range of biological activities.
-
Antituberculosis Agents: The related compound, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is used in the preparation of 3,5-disubstituted isoxazolines as antituberculosis agents.[6]
-
Dopamine Receptor Antagonists: Difluoro-3-(phenoxymethyl)piperidine scaffolds have been identified as potent and selective dopamine D4 receptor antagonists.[8]
-
Serotonin Reuptake Inhibitors: Piperazine derivatives containing a fluorophenoxy-ethyl moiety have been synthesized and evaluated as selective serotonin reuptake inhibitors.[9]
-
FLT3-ITD and c-Met Inhibitors: 4-(2-fluorophenoxy)pyridine derivatives have been explored as novel FLT3-ITD inhibitors and potential c-Met inhibitors for cancer therapy.[1][10]
The structural similarity of 4-(2-(Trifluoromethoxy)phenoxy)piperidine to these biologically active molecules suggests its potential as a scaffold in drug discovery programs targeting a variety of receptors and enzymes.
The following diagram illustrates the potential role of this chemical scaffold in a drug discovery workflow.
Caption: Role in a typical drug discovery workflow.
Spectral Data
No experimental spectral data (NMR, IR, or MS) for 4-(2-(Trifluoromethoxy)phenoxy)piperidine (CAS 902836-49-1) is currently available in public databases.
For the positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine , 1H-NMR data has been reported:
-
1H-NMR (300 MHz, CDCl3) δ ppm: 1.41 (2H, dddd), 1.90 (2H, m), 2.55 (2H, dddd), 2.92 (2H, dddd), 3.33 (1H, brs), 4.39 (1H, tt), 7.03 (2H, d), 7.25 (2H, d).[6]
Conclusion
4-(2-(Trifluoromethoxy)phenoxy)piperidine is a chemical entity with potential for applications in drug discovery and materials science, largely inferred from the activities of structurally related compounds. There is a notable absence of specific experimental data for this particular isomer in the public domain. The provided information on its positional isomer, 4-(4-(trifluoromethoxy)phenoxy)piperidine, offers a valuable point of reference for researchers interested in the synthesis and evaluation of this compound class. Further research is warranted to fully characterize the physicochemical properties and biological activities of 4-(2-(Trifluoromethoxy)phenoxy)piperidine.
References
- 1. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. canbipharm.com [canbipharm.com]
- 4. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 5. 4-(2-(trifluoromethoxy)phenoxy)piperidine [allbiopharm.com]
- 6. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 7. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
